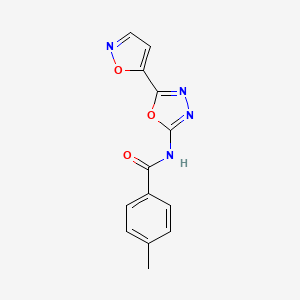

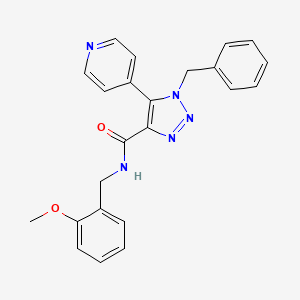

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring . It is found in many commercially available drugs and is of significant interest in drug discovery .

Synthesis Analysis

Isoxazoles can be synthesized through various pathways. One of the most common methods is the (3 + 2) cycloaddition reaction of an alkyne (which acts as a dipolarophile) and nitrile oxide (which acts as the dipole) .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary greatly depending on their structure. For instance, isoxazole is a weak base with a pKa of 0.8 .科学的研究の応用

Antimicrobial and Antifungal Activities

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, they also exhibited inhibitory effects against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as therapeutic agents for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Properties

Research into the chemical structure of this compound derivatives has led to the discovery of compounds with promising anticancer activities. A study on the synthesis and biological evaluation of these derivatives against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), found that several derivatives showed higher anticancer activities than the reference drug, etoposide. This indicates the potential of these compounds as novel therapeutic agents for cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Enzyme Activity Modulation

Compounds containing the 1,3,4-oxadiazole ring, such as this compound, have been shown to affect the activity of various enzymes. For example, a study involving the synthesis of bis-1,3,4-oxadiazole compounds containing a glycine moiety demonstrated effects on the activities of transferase enzymes in serum. This research could provide insights into the development of drugs targeting specific enzyme activities for therapeutic purposes (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Catalysis in Aqueous Media

Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, related to this compound, have been synthesized and used as ligands in palladium(II) complexes. These complexes demonstrated high turnover numbers for C-C cross-coupling reactions in aqueous media, suggesting their utility in green chemistry applications. The ability to catalyze reactions efficiently in water reduces the need for organic solvents, aligning with environmental sustainability goals (Bumagin, Kletskov, Petkevich, Kolesnik, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)11(18)15-13-17-16-12(19-13)10-6-7-14-20-10/h2-7H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJCFRBBCFRRBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)

![6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2675842.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

![Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone](/img/structure/B2675847.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2675849.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2675851.png)

![N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2675856.png)

![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2675859.png)